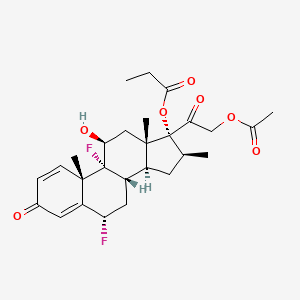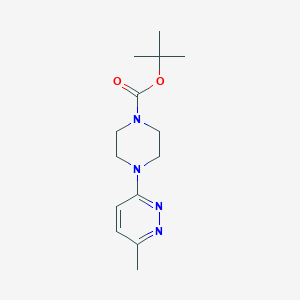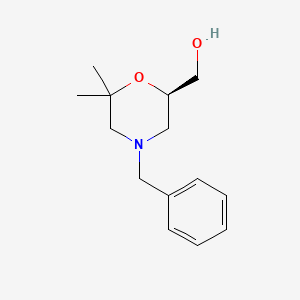
21-Acetate 17-propionate diflorasone
Vue d'ensemble
Description
Diflorasone, also known as 21-Acetate 17-propionate diflorasone, is a topical corticosteroid used to relieve redness, pain, itching, swelling, or other discomfort caused by skin conditions . It is a corticosteroid (cortisone-like medicine or steroid) and is available only with a doctor’s prescription .
Synthesis Analysis
The synthesis of 6α-fluorinated corticosteroids, such as diflorasone, involves reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent to stereoselectively form a 21-ester-17-hydroxy 6α-fluorinated compound .Molecular Structure Analysis
The molecular formula of 21-Acetate 17-propionate diflorasone is C27H34F2O7 . The chemical name is 6α,9-Difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate 17-propionate .Physical And Chemical Properties Analysis
The average molecular weight of 21-Acetate 17-propionate diflorasone is 508.5515 . The chemical formula is C27H34F2O7 .Applications De Recherche Scientifique
Glucocorticoid Receptor Affinity
Research has shown that the esterification of cortisol, similar to 21-Acetate 17-propionate diflorasone, influences its affinity for the glucocorticoid receptor. For instance, the esterification of the 21-hydroxy group of cortisol results in a decrease in relative affinity, while esterification of the 17 alpha-hydroxy group leads to an increase in relative affinity. Diesters, which combine these modifications, display relative affinities reflecting both trends (Solo et al., 1982).
Topical Anti-inflammatory Activity
Diflorasone diacetate, a compound related to 21-Acetate 17-propionate diflorasone, has shown significant topical anti-inflammatory activity. In clinical trials, it demonstrated more potency than several high-potency corticosteroid references. This efficacy was evident in treatments for conditions like psoriasis and atopic dermatitis (Bluefarb et al., 1976).
Novel Corticosteroids with Minimal Systemic Effects
Research on novel corticosteroids, such as tixocortol 17-butyrate,21-propionate, which is structurally related to 21-Acetate 17-propionate diflorasone, has revealed promising local anti-inflammatory effects with minimal systemic impacts. These properties make such corticosteroids potentially beneficial for conditions like asthma, arthritis, and rhinitis, where localized action with reduced systemic side effects is desirable (Moodley et al., 1991).
Micronization for Pulmonary Delivery
The process of micronizing steroids, including those structurally similar to 21-Acetate 17-propionate diflorasone, using supercritical carbon dioxide, has been studied for pulmonary delivery. This technique is aimed at overcoming challenges in drug delivery, especially for drugs intended for inhalation, and has shown promising results in achieving respirable particle sizes (Steckel et al., 1997).
Comparative Efficacy in Dermatological Conditions
Comparative studies have placed diflorasone diacetate, closely related to 21-Acetate 17-propionate diflorasone, among the most effective skin corticosteroids. These studies highlight its significant effectiveness in treating psoriatic symptoms, comparable to other potent corticosteroids like clobetasol-17-propionate (Rozman Ta et al., 1983).
Skin Thinning Effects
Research on the skin thinning effects of various corticosteroids, including those structurally akin to 21-Acetate 17-propionate diflorasone, has provided insights into the comparative atrophy caused by different compounds. This knowledge is crucial for understanding the potential risks associated with prolonged or intensive use of such corticosteroids in dermatologic applications (Lubach et al., 1988).
Propriétés
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2O7/c1-6-23(34)36-27(22(33)13-35-15(3)30)14(2)9-17-18-11-20(28)19-10-16(31)7-8-24(19,4)26(18,29)21(32)12-25(17,27)5/h7-8,10,14,17-18,20-21,32H,6,9,11-13H2,1-5H3/t14-,17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHRSCXKHZQKJ-TUICGVJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Acetate 17-propionate diflorasone | |
CAS RN |
79861-38-4 | |
| Record name | 21-Acetate 17-propionate diflorasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079861384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-ACETATE 17-PROPIONATE DIFLORASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U962JX023W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)



![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)


![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)
![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)
![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)
![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)